![molecular formula C20H20FN3O2S B2840279 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide CAS No. 854005-03-1](/img/structure/B2840279.png)
2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
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Description
2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using a specific method.
Scientific Research Applications
Synthesis and Coordination Complexes
- Coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the query compound, have been synthesized and evaluated for their antioxidant activity. These complexes demonstrated significant antioxidant properties, suggesting potential applications in medicinal chemistry and pharmacology (Chkirate et al., 2019).
Antitumor Activity Evaluation
- Benzothiazole derivatives bearing different heterocyclic rings have been synthesized using structures related to the query compound. These compounds were screened for their antitumor activity against various human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015).
Anti-inflammatory Activity
- Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamide were synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory agents (Sunder et al., 2013).
properties
IUPAC Name |
2-(4-ethoxyanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYGLGNZTDYYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide |
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